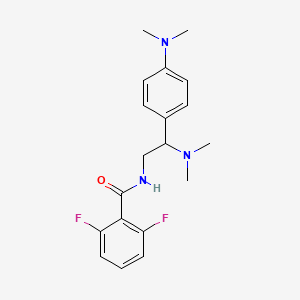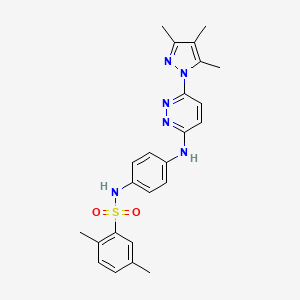
2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H26N6O2S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications Benzenesulfonamide derivatives have been synthesized and characterized for applications in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable potential as Type II photosensitizers for cancer treatment in PDT, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020). These properties are crucial for the effectiveness of photosensitizers in PDT, suggesting that compounds with similar structural features may also find application in this area.
Cytotoxicity and Anti-tumor Activity Another significant area of research for benzenesulfonamide derivatives is in the evaluation of their cytotoxic and anti-tumor activities. For example, a series of new benzenesulfonamides has been tested for their potential as carbonic anhydrase inhibitors and for cytotoxic activities, revealing that certain derivatives exhibit interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (H. Gul et al., 2016). Such studies indicate the therapeutic potential of benzenesulfonamide derivatives in cancer research, underscoring their relevance in the design of new anti-cancer agents.
Antimicrobial and Antifungal Activities The antimicrobial and antifungal activities of benzenesulfonamide derivatives represent another vital area of application. A variety of sulfonamide derivatives have been synthesized and screened for their in vitro antimicrobial activities, with several showing excellent to moderate activities against bacterial and fungal strains (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019). This highlights the potential use of such compounds in developing new antimicrobial agents, suggesting that the specific compound could also be explored for similar applications.
Enzyme Inhibition for Drug Development Additionally, benzenesulfonamide derivatives have been studied for their enzyme inhibition properties, which play a critical role in drug development for various diseases. For example, new Schiff bases of sulfa drugs have been synthesized and evaluated for their effects on several enzyme activities, demonstrating significant inhibitory actions on enzymes such as cholesterol esterase and tyrosinase (S. Alyar et al., 2019). This suggests that compounds with benzenesulfonamide structures could be potential candidates for the development of enzyme inhibitors as therapeutic agents.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-15-6-7-16(2)22(14-15)33(31,32)29-21-10-8-20(9-11-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWQZCXWVCWLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)
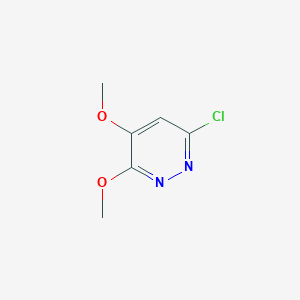
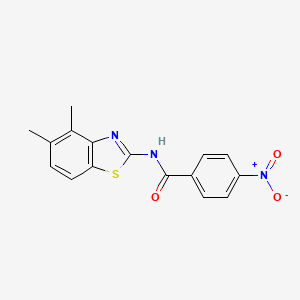
![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)
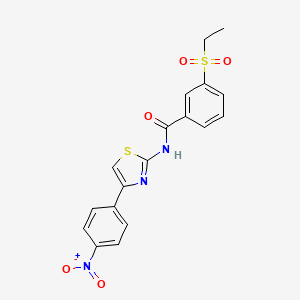
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)
![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

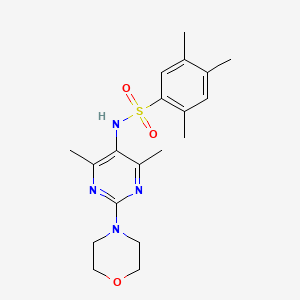
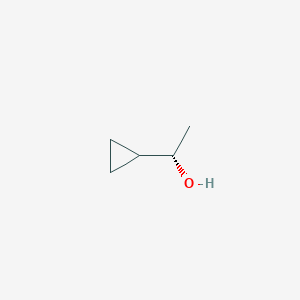
![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)
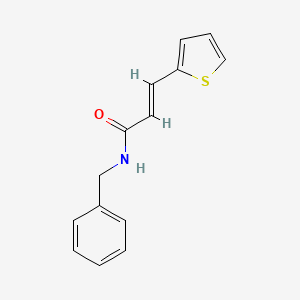
![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)
